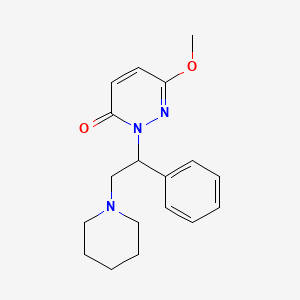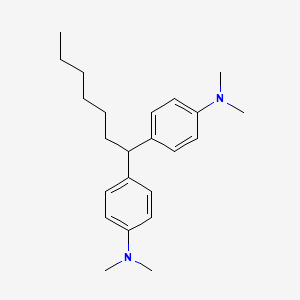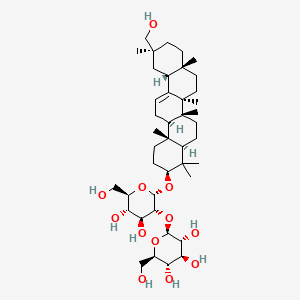
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by acetylation and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate is unique due to its fused pyrrole-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
72083-48-8 |
|---|---|
Molekularformel |
C10H11N3O3S |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
methyl 2-acetamido-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3S/c1-5(14)11-10-12-6-4-7(9(15)16-3)13(2)8(6)17-10/h4H,1-3H3,(H,11,12,14) |
InChI-Schlüssel |
ARLLOSPOTZRECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(S1)N(C(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)




